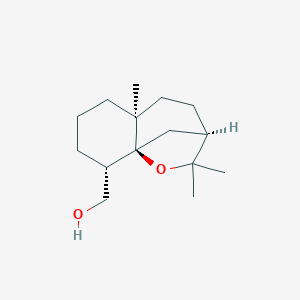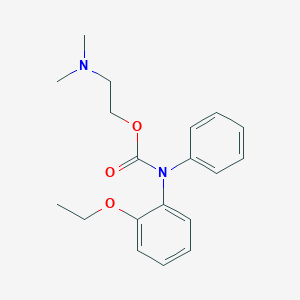
(o-Ethoxyphenyl)phenylcarbamic acid 2-(dimethylamino)ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(o-Ethoxyphenyl)phenylcarbamic acid 2-(dimethylamino)ethyl ester, also known as Etomidate, is a short-acting intravenous anaesthetic drug commonly used for induction of anaesthesia and sedation during medical procedures. Etomidate is a non-barbiturate hypnotic agent that is widely used in clinical practice due to its rapid onset and short duration of action.
Wirkmechanismus
(o-Ethoxyphenyl)phenylcarbamic acid 2-(dimethylamino)ethyl ester acts on the GABA-A receptor in the brain, which is responsible for inhibiting neuronal activity. By enhancing the activity of GABA-A receptors, (o-Ethoxyphenyl)phenylcarbamic acid 2-(dimethylamino)ethyl ester produces a rapid onset of sedation and anaesthesia. The mechanism of action of (o-Ethoxyphenyl)phenylcarbamic acid 2-(dimethylamino)ethyl ester is similar to that of other intravenous anaesthetics, such as propofol and benzodiazepines.
Biochemische Und Physiologische Effekte
(o-Ethoxyphenyl)phenylcarbamic acid 2-(dimethylamino)ethyl ester has a number of biochemical and physiological effects on the body. It reduces the activity of the central nervous system, leading to sedation and loss of consciousness. It also produces muscle relaxation and reduces the body's response to painful stimuli. (o-Ethoxyphenyl)phenylcarbamic acid 2-(dimethylamino)ethyl ester has minimal effects on the cardiovascular system, making it a useful anaesthetic agent in patients with cardiovascular instability.
Vorteile Und Einschränkungen Für Laborexperimente
(o-Ethoxyphenyl)phenylcarbamic acid 2-(dimethylamino)ethyl ester has several advantages as an anaesthetic agent in laboratory experiments. It produces a rapid onset of sedation and anaesthesia, allowing for efficient induction of anaesthesia in animal models. It also has a short duration of action, which is useful for experiments that require repeated measurements over a short period of time. However, (o-Ethoxyphenyl)phenylcarbamic acid 2-(dimethylamino)ethyl ester can cause respiratory depression and apnoea at high doses, which can be a limitation in some experiments.
Zukünftige Richtungen
There are several future directions for the use of (o-Ethoxyphenyl)phenylcarbamic acid 2-(dimethylamino)ethyl ester in clinical practice and research. One area of interest is the development of new formulations of (o-Ethoxyphenyl)phenylcarbamic acid 2-(dimethylamino)ethyl ester that can be administered via alternative routes, such as intranasal or transdermal administration. Another area of research is the investigation of the long-term effects of (o-Ethoxyphenyl)phenylcarbamic acid 2-(dimethylamino)ethyl ester on cognitive function and memory. Finally, there is ongoing research into the use of (o-Ethoxyphenyl)phenylcarbamic acid 2-(dimethylamino)ethyl ester as a tool for studying the mechanisms of anaesthesia and consciousness in the brain.
Synthesemethoden
(o-Ethoxyphenyl)phenylcarbamic acid 2-(dimethylamino)ethyl ester is synthesized from 2-ethyl-1,3-hexanediol, which is reacted with ethyl chloroformate to form the corresponding carbamate. The carbamate is then reacted with o-ethoxyphenyl isocyanate to form the (o-Ethoxyphenyl)phenylcarbamic acid 2-(dimethylamino)ethyl ester molecule. The synthesis of (o-Ethoxyphenyl)phenylcarbamic acid 2-(dimethylamino)ethyl ester is a complex process that requires careful control of reaction conditions and purification steps to ensure high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
(o-Ethoxyphenyl)phenylcarbamic acid 2-(dimethylamino)ethyl ester has been extensively studied for its anaesthetic properties and its effects on the central nervous system. It has been used in a variety of clinical settings, including surgery, intensive care, and emergency medicine. (o-Ethoxyphenyl)phenylcarbamic acid 2-(dimethylamino)ethyl ester is particularly useful in patients with cardiovascular instability, as it does not cause significant changes in blood pressure or heart rate.
Eigenschaften
CAS-Nummer |
109806-63-5 |
|---|---|
Produktname |
(o-Ethoxyphenyl)phenylcarbamic acid 2-(dimethylamino)ethyl ester |
Molekularformel |
C19H24N2O3 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
2-(dimethylamino)ethyl N-(2-ethoxyphenyl)-N-phenylcarbamate |
InChI |
InChI=1S/C19H24N2O3/c1-4-23-18-13-9-8-12-17(18)21(16-10-6-5-7-11-16)19(22)24-15-14-20(2)3/h5-13H,4,14-15H2,1-3H3 |
InChI-Schlüssel |
NGRZJQNQWPKZJE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1N(C2=CC=CC=C2)C(=O)OCCN(C)C |
Kanonische SMILES |
CCOC1=CC=CC=C1N(C2=CC=CC=C2)C(=O)OCCN(C)C |
Andere CAS-Nummern |
109806-63-5 |
Synonyme |
(o-Ethoxyphenyl)phenylcarbamic acid 2-(dimethylamino)ethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



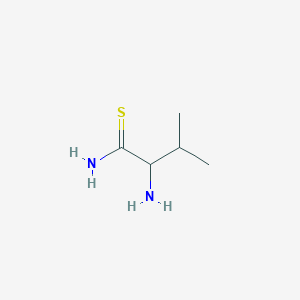
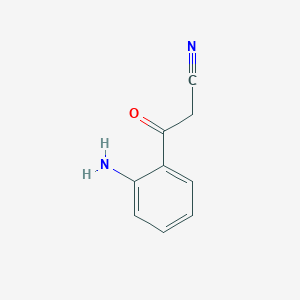


![(4R,7S,10S,16S)-N-[(2S)-6-amino-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B25529.png)
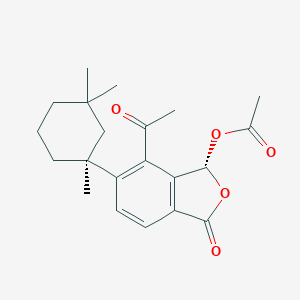

![(2S,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6R)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B25535.png)
![2,3-Dihydrofuro[3,2-b]pyridin-3-ol](/img/structure/B25537.png)


